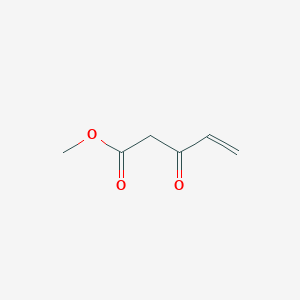

Methyl 3-oxo-4-pentenoate

Description

Methyl 3-oxo-4-pentenoate (CAS: 37734-05-7) is a β-keto ester with the molecular formula C₆H₈O₃ and a molar mass of 128.127 g/mol. It features a conjugated enone system (α,β-unsaturated ketone) and a methyl ester group, making it highly reactive in cycloaddition and annulation reactions . Its structure allows for keto-enol tautomerism, which influences its spectroscopic properties and reactivity .

Properties

CAS No. |

37734-05-7 |

|---|---|

Molecular Formula |

C6H8O3 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

methyl 3-oxopent-4-enoate |

InChI |

InChI=1S/C6H8O3/c1-3-5(7)4-6(8)9-2/h3H,1,4H2,2H3 |

InChI Key |

ZQUPQDCVMAQIKI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Route via Condensation and Esterification

The classical approach to this compound involves a two-step process starting from commercially available precursors such as crotonaldehyde or acrolein derivatives. This method typically includes:

- Step 1: Formation of 3-oxo-4-pentenoic acid or its derivatives by aldol condensation or Michael addition reactions.

- Step 2: Esterification of the acid intermediate with methanol under acidic conditions to yield this compound.

This route, while straightforward, often suffers from moderate overall yields (~52%) and requires purification steps to remove side products and unreacted starting materials.

Convenient One-Step Synthesis via β-Ketoester Transesterification

A more efficient and convenient preparation method reported by Trost and Kunz (1974) involves direct transesterification of β-ketoesters using methyl alcohol or other alcohols catalyzed by specific catalysts under mild conditions. This method offers:

- High chemo- and stereoselectivity.

- Avoidance of harsh acidic or basic conditions that may cause decomposition or rearrangement.

- Applicability to various β-ketoesters, including this compound.

The reaction typically proceeds by treating ethyl 3-oxo-4-pentenoate (Nazarov's reagent) with methanol in the presence of catalysts such as lipases or metal catalysts, enabling efficient exchange of the ethyl ester for the methyl ester.

Lipase-Catalyzed Transesterification

A notable advancement in the preparation of this compound is the use of polymer-supported lipase catalysis for transesterification. This biocatalytic method offers:

- High chemo- and stereoselectivity.

- Mild reaction conditions (e.g., 40 °C, reduced pressure).

- Excellent yields (up to 97%).

- Capability to selectively transesterify alkyl alcohols over phenols.

Procedure Summary:

- A mixture of ethyl 3-oxo-4-pentenoate and methanol is combined with immobilized Candida antarctica lipase B (CALB).

- The reaction is carried out under vacuum at 40 °C for 8 hours.

- The product is isolated by filtration and precipitation, yielding this compound as a white solid with high purity.

This method circumvents the need for multi-step syntheses and harsh reagents, providing a scalable and environmentally friendly approach.

Comparative Analysis of Preparation Methods

Detailed Research Outcomes

Yield and Purity

Selectivity and Stereochemistry

- Enzymatic methods demonstrate superior chemoselectivity, favoring alkyl alcohol transesterification over phenols, which is critical in complex molecule synthesis.

- The stereochemical integrity of substrates is preserved under enzymatic conditions, enabling preparation of enantiopure β-keto esters when chiral alcohols are used.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-4-pentenoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in substitution reactions, particularly at the keto group.

Common Reagents and Conditions

Oxidation: Jones reagent is commonly used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-oxo-4-pentenoate is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a reagent in organic synthesis for creating complex molecules through multi-step reactions.

Scientific Research Applications

- Chemistry this compound is a reagent in organic synthesis, facilitating the creation of complex molecules via multi-step reactions. It can be used as an annelating agent in one-step preparations .

- Biology The compound's reactivity makes it useful for studying biochemical pathways and enzyme interactions.

- Medicine It is used in research for potential pharmaceutical applications, exploring its effects on biological systems and its potential as a drug precursor.

- Industry this compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Synthesis and Reactions

Synthesis The synthesis of methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate typically involves the chlorination of a precursor compound followed by esterification. A common method includes the chlorination of 3-oxo-4-pentenoic acid, followed by methylation to form the ester. Industrial production follows similar routes on a larger scale, using large reactors and precise control of reaction conditions to ensure high yield and purity, often employing automated systems for chlorination and esterification to maintain consistency and efficiency.

Reactions Methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate undergoes several chemical reactions:

- Oxidation Oxidation can produce higher oxidation state products, using oxidizing agents like potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can remove chlorine atoms or reduce the keto group, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using nucleophiles like amines, thiols, or alkoxides.

The products of these reactions vary based on specific conditions and reagents. Oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism of action of methyl 3-oxo-4-pentenoate involves its ability to participate in various chemical reactions due to the presence of both a keto group and an ester group. These functional groups allow the compound to act as both a nucleophile and an electrophile, enabling it to undergo a wide range of reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Ethyl 3-oxo-4-pentenoate (Nazarov’s Reagent)

Molecular Formula : C₇H₁₀O₃ | CAS : 22418-80-0 | Molar Mass : 142.15 g/mol

Key Differences :

Methyl (4E)-3-oxo-5-phenyl-4-pentenoate

Molecular Formula : C₁₂H₁₂O₃ | CAS : 42996-88-3 | Molar Mass : 204.23 g/mol

Key Differences :

2-Methoxyethyl (4E)-5-(3-nitrophenyl)-3-oxo-4-pentenoate

Molecular Formula: C₁₅H₁₅NO₇ | CAS: Not explicitly listed | Molar Mass: 321.29 g/mol

Key Differences :

Reactivity in Cycloadditions

- This compound: Achieves 95% yield in diastereoselective indoloquinolizidine formation under mild conditions .

- Ethyl 3-oxo-4-pentenoate: Preferred for Nazarov cyclizations due to its balance of reactivity and stability .

- Phenyl-Substituted Analogs : Enable access to chiral intermediates in natural product synthesis .

Biological Activity

Methyl 3-oxo-4-pentenoate, a compound with the chemical formula CHO, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity based on various research findings, case studies, and synthesis methods.

This compound is an α,β-unsaturated carbonyl compound that serves as a building block in organic synthesis. Its structure includes a methyl ester and a ketone functional group, contributing to its reactivity in various chemical transformations.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. In a comparative study, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL depending on the strain tested .

Cytotoxic Effects

Research has indicated that this compound possesses cytotoxic effects against cancer cell lines. In particular, it has shown promising results against human breast cancer cells (MCF-7) and lung cancer cells (A549). The half-maximal inhibitory concentration (IC) values were reported at approximately 30 µM for MCF-7 cells, indicating a potent effect on cell viability .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory activities. In vitro assays demonstrated that it could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in managing inflammatory diseases .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Condensation Reactions : Utilizing acetylacetone derivatives with aldehydes under basic conditions to yield the desired compound.

- Michael Addition : Employing nucleophilic addition reactions to α,β-unsaturated carbonyl compounds can also produce this ester effectively.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study concluded that the compound could serve as a potential candidate for developing new antimicrobial agents due to its effectiveness at low concentrations .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Case Study 2: Cancer Cell Viability

In another investigation, the cytotoxic effects of this compound were assessed using MCF-7 breast cancer cells. The results indicated that treatment with the compound led to significant reductions in cell viability after 48 hours of exposure.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 30 |

| A549 | 40 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Methyl 3-oxo-4-pentenoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via esterification of 3-oxo-4-pentenoic acid with methanol under acidic catalysis. Alternatively, Zibuck and Streiber (1989) developed a method using base-mediated condensation of ethyl acetoacetate with vinyl ketones, achieving yields of ~70-80% under anhydrous conditions . Key factors include solvent choice (e.g., benzene or THF), temperature control (0–25°C), and exclusion of moisture to prevent hydrolysis of the β-keto ester moiety.

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic signals at δ 2.6–3.1 ppm (α,β-unsaturated ketone protons) and δ 170–175 ppm (ester carbonyl carbon). Gas Chromatography-Mass Spectrometry (GC-MS) with non-polar columns (e.g., DB-5) resolves purity issues, while IR spectroscopy identifies functional groups (C=O at ~1730 cm⁻¹, conjugated ketone at ~1670 cm⁻¹) .

Advanced Research Questions

Q. How does this compound facilitate diastereoselective cycloadditions in alkaloid synthesis?

- Methodological Answer : The compound acts as a Nazarov reagent equivalent, enabling tandem Michael addition-cyclization reactions. For example, in indoloquinolizidine synthesis, it reacts with 3,4-dihydro-β-carbolines to form pentacyclic yohimbinone derivatives with >95% diastereoselectivity. Stereochemical control arises from thermodynamic stabilization of intermediates with axial chirality, as confirmed by X-ray crystallography . Optimizing base catalysts (e.g., KF or NaOMe) and solvent polarity (toluene vs. DCM) enhances selectivity .

Q. What strategies resolve contradictions in annulation reaction yields reported across studies?

- Methodological Answer : Discrepancies in yields (e.g., 41% vs. 95% in cycloadditions) often stem from variations in reagent purity, catalyst loading, or substrate electronic effects. For instance, electron-deficient enolizable ketones require higher catalyst concentrations (10 mol% vs. 5 mol%). Systematic DOE (Design of Experiments) approaches, including factorial analysis of temperature, solvent, and stoichiometry, help identify critical variables .

Q. How can computational modeling predict reactivity trends for this compound in complex syntheses?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in annulation reactions, revealing charge distribution at the α,β-unsaturated ketone site. These models correlate with experimental regioselectivity data, guiding substrate design for terpene and polyketide syntheses .

Methodological Best Practices

Q. What experimental design principles optimize the use of this compound in Robinson annulations?

- Recommendations :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Employ slow addition of substrates to minimize side reactions (e.g., polymerization).

- Monitor reaction progress via TLC with UV-active spots or in situ FTIR for real-time ketone consumption analysis .

Q. How should researchers handle raw data and uncertainties in studies involving this compound?

- Guidelines :

- Include processed data (e.g., NMR integrals, GC-MS chromatograms) in the main text, while raw datasets (e.g., kinetic curves) belong in appendices .

- Quantify uncertainties using error propagation models for yields and selectivity ratios.

Literature and Data Management

Q. What strategies ensure comprehensive literature reviews on this compound’s applications?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.